molecular formula C17H18N2O4S B2948953 methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate CAS No. 1210925-63-5

methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate

Cat. No.: B2948953
CAS No.: 1210925-63-5
M. Wt: 346.4
InChI Key: DNVSVNORAQFNAV-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-((1-(thiophen-2-yl)propan-2-yl)amino)acetamido)benzoate” is a complex organic compound. It contains a thiophene group, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-oxo-2-((1-(thiophen-2-yl)propan-2-yl)amino)acetamido)benzoate” is complex. It contains a thiophene group, which is a five-membered ring made up of one sulfur as heteroatom . The molecule also contains a methyl group, an amine group, and a carboxylate ester group.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . They can also react with various substrates to form new compounds .

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects.

Mode of Action

Thiophene-based analogs are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or blocking ion channels . The specific interactions and changes resulting from this compound’s action would depend on its particular target(s).

Biochemical Pathways

Thiophene-based analogs are known to influence a variety of biochemical pathways due to their diverse target interactions . These can include pathways related to inflammation, cancer, microbial infections, and more. The downstream effects of these pathway modulations can vary widely, from changes in cell signaling and gene expression to alterations in cellular metabolism.

Result of Action

Based on the known activities of thiophene-based analogs, potential effects could include changes in cellular signaling, alterations in gene expression, inhibition of cell growth or microbial activity, and more .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-(1-thiophen-2-ylpropan-2-ylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVSVNORAQFNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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